molecular formula C11H10O B13794563 3-Allylbenzofuran CAS No. 59514-10-2

3-Allylbenzofuran

Cat. No.: B13794563
CAS No.: 59514-10-2
M. Wt: 158.20 g/mol
InChI Key: DWIIOHSXYQCAGJ-UHFFFAOYSA-N
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Description

3-Allylbenzofuran is an organic compound that belongs to the benzofuran family Benzofurans are heterocyclic compounds consisting of a fused benzene and furan ring The allyl group attached to the third position of the benzofuran ring gives this compound its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Allylbenzofuran can be synthesized through various methods. One common approach involves the allylation of benzofuran derivatives. For instance, the reaction of benzofuran with allyl bromide in the presence of a base such as potassium carbonate can yield this compound. Another method involves the use of palladium-catalyzed cross-coupling reactions, where benzofuran is coupled with allyl halides under mild conditions .

Industrial Production Methods: Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the production process. Catalysts such as palladium or nickel are often employed to facilitate the allylation reactions .

Chemical Reactions Analysis

Types of Reactions: 3-Allylbenzofuran undergoes various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form epoxides or aldehydes.

    Reduction: Reduction of the benzofuran ring can lead to the formation of dihydrobenzofurans.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Allylbenzofuran has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Allylbenzofuran involves its interaction with various molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes. In cancer research, it has been shown to induce apoptosis in cancer cells by activating specific signaling pathways. The allyl group plays a crucial role in enhancing the compound’s reactivity and binding affinity to its targets .

Comparison with Similar Compounds

Uniqueness: 3-Allylbenzofuran is unique due to the presence of the allyl group, which imparts distinct chemical reactivity and biological activity. The position of the allyl group at the third position of the benzofuran ring influences its electronic properties and interaction with other molecules, making it a valuable compound for various applications .

Properties

CAS No.

59514-10-2

Molecular Formula

C11H10O

Molecular Weight

158.20 g/mol

IUPAC Name

3-prop-2-enyl-1-benzofuran

InChI

InChI=1S/C11H10O/c1-2-5-9-8-12-11-7-4-3-6-10(9)11/h2-4,6-8H,1,5H2

InChI Key

DWIIOHSXYQCAGJ-UHFFFAOYSA-N

Canonical SMILES

C=CCC1=COC2=CC=CC=C21

Origin of Product

United States

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